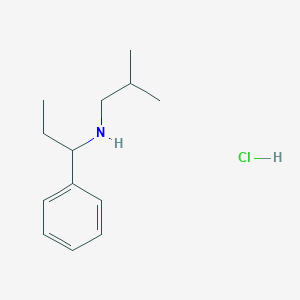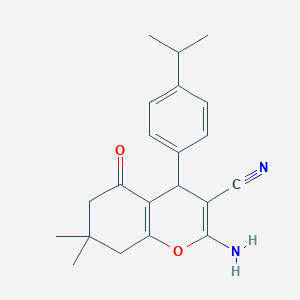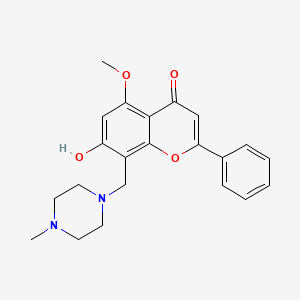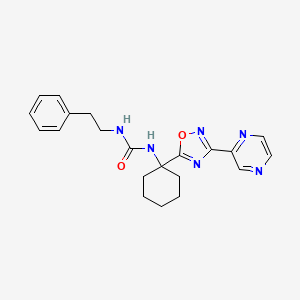![molecular formula C18H27N3O3S2 B2658312 N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851410-13-4](/img/structure/B2658312.png)
N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C16H23NO2S . The compound has an average mass of 293.424 Da and a monoisotopic mass of 293.144958 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a cyclohexyl group, a methoxyethyl group, a thieno[3,2-d]pyrimidin-2-yl group, and an acetamide group . The exact structure can be represented by the SMILES notation: COCCSc1ccccc1C(=O)NC2CCCCC2 .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 455.4±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 71.5±3.0 kJ/mol and a flash point of 229.2±24.6 °C . The compound has a molar refractivity of 84.5±0.4 cm3, and it has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Applications De Recherche Scientifique
Antimicrobial Applications
Researchers have synthesized a series of pyrimidinones and oxazinones fused with thiophene rings, showing significant antimicrobial activities. These compounds were created using citrazinic acid as a starting material, leading to the development of various derivatives with antibacterial and antifungal properties. The antimicrobial screening of these compounds revealed activities comparable to established antibiotics such as streptomycin and fusidic acid, indicating their potential as new antimicrobial agents (Hossan et al., 2012).
Anticancer and Anti-inflammatory Applications
Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, leading to the creation of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These compounds exhibited significant anti-inflammatory, analgesic, and COX-2 inhibitory activities, alongside notable anticancer effects. Some of these derivatives showed high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, comparing favorably with the standard drug sodium diclofenac (Abu‐Hashem et al., 2020).
Antitumor Activity
Further research into thieno[3,2-d]pyrimidine derivatives has shown promising antitumor activity. A variety of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their anticancer effects. The majority of these newly synthesized compounds displayed potent anticancer activity on several human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines, suggesting their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).
Synthesis and Structural Characterization
The synthesis of related compounds has led to structural characterizations that provide insights into their potential applications. For example, the crystal structures of certain acetamide derivatives have been determined, offering valuable information on their conformation and stability, which is crucial for understanding their biological activities (Subasri et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexyl-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-12-10-14-16(26-12)17(23)21(8-9-24-2)18(20-14)25-11-15(22)19-13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJMRZFNHNROFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3CCCCC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methoxybenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2658235.png)




![methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2658245.png)

![N-(4-chlorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2658247.png)
![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2658249.png)

